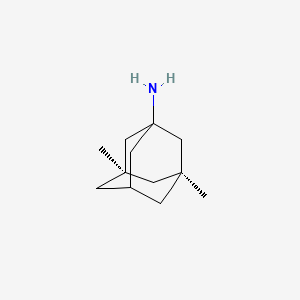

(3R,5S)-3,5-dimethyl-1-adamantanamine

Description

Context and Significance within Adamantane (B196018) Chemistry

The adamantane core is a highly stable, lipophilic, and conformationally rigid hydrocarbon cage. researchgate.net This scaffold is frequently incorporated into molecules in medicinal chemistry to enhance properties such as metabolic stability and bioavailability. researchgate.net The parent compound, 1-aminoadamantane (amantadine), was initially investigated for its antiviral properties. acs.org

The significance of (3R,5S)-3,5-dimethyl-1-adamantanamine arises from the specific substitutions on this adamantane nucleus. The addition of two methyl groups at the tertiary bridgehead positions (C3 and C5) significantly alters the molecule's size, shape, and lipophilicity compared to the unsubstituted amantadine (B194251). nih.gov While substitutions on the adamantane core were sometimes found to be detrimental to the anti-influenza activity seen with amantadine, the 3,5-dimethyl pattern was instrumental in creating a compound with distinct chemical properties and new research applications. nih.gov The bulky, hydrophobic nature of the adamantyl group, further enhanced by the methyl substituents, plays a crucial role in its molecular interactions. researchgate.netresearchgate.net

Nomenclature and Stereochemical Considerations

The systematic IUPAC name for the adamantane structure is tricyclo[3.3.1.13,7]decane. wikipedia.org Following this, this compound is systematically named (3R,5S)-3,5-dimethyltricyclo[3.3.1.13,7]decan-1-amine. The adamantane cage has two types of carbon positions: four tertiary bridgehead carbons (methine groups) and six secondary methylene (B1212753) carbons (bridge carbons). wikipedia.org In this compound, the amino group is at the C1 bridgehead, and the two methyl groups are at the C3 and C5 bridgeheads.

Stereochemistry is a critical aspect of this molecule's identity. Adamantane itself is achiral, possessing Td symmetry. wikipedia.org However, substitution can introduce chiral centers. In this case, the C3 and C5 carbons are stereocenters. Despite having chiral centers, the (3R,5S) isomer is an achiral meso compound. This is because the molecule possesses an internal plane of symmetry that passes through the C1-amino group and the C7-hydrogen, bisecting the molecule. One half is the mirror image of the other, rendering the entire molecule optically inactive. The (3R,5R) and (3S,5S) isomers, in contrast, would be a pair of enantiomers and are chiral.

Interactive Compound Data Table

| Property | Value |

| Chemical Formula | C₁₂H₂₁N |

| Molar Mass | 179.30 g/mol |

| IUPAC Name | (3R,5S)-3,5-Dimethyltricyclo[3.3.1.1³,⁷]decan-1-amine |

| CAS Number | 41100-52-1 (for hydrochloride salt) chemos.de |

| Structure | Rigid, cage-like polycyclic amine |

| Chirality | Achiral (meso compound) |

Historical Development and Research Trajectory

The research history of this compound illustrates a path of scientific repurposing. It was first synthesized and patented in 1963 by scientists at Eli Lilly and Company. medlink.comwikipedia.orgnewdrugapprovals.org The initial research aim was to develop an antidiabetic agent, but the compound proved ineffective for lowering blood sugar. medlink.comchemicalbook.com

Early synthesis routes were documented in patents, such as U.S. Patent No. 3,391,142. newdrugapprovals.org A common method involved the Ritter reaction, where 1-bromo-3,5-dimethyladamantane (B142378) was treated with acetonitrile (B52724) and concentrated sulfuric acid to produce the intermediate 1-acetamido-3,5-dimethyladamantane. newdrugapprovals.orgchemicalbook.com This intermediate was then hydrolyzed to yield the final amine. newdrugapprovals.orgchemicalbook.com Other documented methods start from 1,3-dimethyladamantane (B135411), which is first converted to an N-formyl intermediate before hydrolysis. acs.org

A decade after its initial synthesis, research shifted when Merz & Co. began investigating the compound for its activity within the central nervous system. medlink.comwikipedia.org This new research direction was pursued, and in 1989, its mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist was identified. nih.govwikipedia.org This discovery marked a pivotal point, moving the compound's research focus from metabolic studies to the field of neurochemistry.

Interactive Table of Synthetic Intermediates

| Starting Material | Key Reagents | Intermediate Compound | Reference(s) |

| 1-Bromo-3,5-dimethyladamantane | Acetonitrile, Sulfuric Acid | N-(3,5-Dimethyl-1-adamantyl)acetamide | newdrugapprovals.orgchemicalbook.com |

| 1,3-Dimethyladamantane | Nitric Acid, Formamide (B127407) | N-Formyl-1-amino-3,5-dimethyladamantane | acs.org |

| 1-Halo-3,5-dialkyl adamantane | Urea (B33335), Hydrochloric Acid | This compound | newdrugapprovals.org |

Structure

3D Structure

Properties

Molecular Formula |

C12H21N |

|---|---|

Molecular Weight |

179.3 g/mol |

IUPAC Name |

(3R,5S)-3,5-dimethyladamantan-1-amine |

InChI |

InChI=1S/C12H21N/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8,13H2,1-2H3/t9?,10-,11+,12? |

InChI Key |

BUGYDGFZZOZRHP-WSVSKBAQSA-N |

SMILES |

CC12CC3CC(C1)(CC(C3)(C2)N)C |

Isomeric SMILES |

C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)N)C |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthesis Routes

The preparation of 3,5-dimethyl-1-adamantanamine typically proceeds through multi-step sequences starting from readily available adamantane (B196018) precursors. While the synthesis of the racemic mixture is well-documented, the isolation of the specific (3R,5S) enantiomer requires specific chiral resolution techniques.

Multi-Step Approaches from Precursors

A prevalent method for synthesizing 3,5-dimethyl-1-adamantanamine hydrochloride begins with 1,3-dimethyl adamantane. asianpubs.org This approach involves a series of chemical transformations:

Bromination: The first step is the bromination of 1,3-dimethyl adamantane, typically using liquid bromine, to yield 1-bromo-3,5-dimethyladamantane (B142378). asianpubs.orgchemicalbook.com This reaction introduces a functional group at one of the tertiary bridgehead positions of the adamantane core.

Ritter Reaction: The resulting bromo-derivative undergoes a Ritter-type reaction with acetonitrile (B52724) in the presence of sulfuric acid. asianpubs.orgchemicalbook.com This reaction introduces an acetamido group at the bridgehead position, forming N-(3,5-dimethyl-adamantan-1-yl)-acetamide. asianpubs.orgchemicalbook.com

Hydrolysis: The final step involves the hydrolysis of the acetamido group to the primary amine. This is typically achieved by heating with a strong base, such as sodium hydroxide, in a high-boiling solvent like diethylene glycol. chemicalbook.com Subsequent treatment with hydrochloric acid affords the desired 3,5-dimethyl-1-adamantanamine hydrochloride. chemicalbook.com

An alternative one-pot synthesis of the intermediate N-formyl-1-amino-3,5-dimethyl-adamantane has also been developed, reacting 1,3-dimethyl-adamantane with formamide (B127407) and nitric acid, which can then be hydrolyzed to the amine hydrochloride. nih.gov Another approach involves the direct amination of 1-bromo-3,5-dimethyladamantane with urea (B33335) or thiourea (B124793) to produce the amine. jmpm.vnbenthamdirect.com

A general strategy for the chiral resolution of racemic amines involves the use of a chiral acid, such as tartaric acid. researchgate.netlibretexts.org The reaction of a racemic amine with an enantiomerically pure chiral acid forms a mixture of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. rsc.org Once separated, the individual enantiomers of the amine can be recovered by treatment with a base. libretexts.org While this is a standard chemical principle, specific documented examples of the resolution of (3R,5S)-3,5-dimethyl-1-adamantanamine using this method are not extensively detailed in the reviewed literature.

Optimization Strategies for Yield and Purity

In the Ritter reaction step, the use of manganese-containing catalysts such as MnCl₂, MnBr₂, Mn(OAc)₂, Mn(acac)₃, or Mn₂(CO)₁₀ has been proposed to facilitate the reaction between 1-bromo-3,5-dimethyladamantane and acetamide (B32628) at temperatures of 120-130°C, potentially simplifying the technology and reducing catalyst consumption. google.com

| Reaction Step | Precursor | Reagents | Product | Reported Yield | Reference |

| Bromination | 1,3-Dimethyladamantane (B135411) | Br₂ | 1-Bromo-3,5-dimethyladamantane | 86% | chemicalbook.com |

| Ritter Reaction | 1-Bromo-3,5-dimethyladamantane | CH₃CN, H₂SO₄ | N-(3,5-Dimethyl-adamantan-1-yl)-acetamide | Quantitative | chemicalbook.com |

| Hydrolysis | N-(3,5-Dimethyl-adamantan-1-yl)-acetamide | NaOH, diethylene glycol | 3,5-Dimethyl-1-adamantanamine | 96% | chemicalbook.com |

| Direct Amination | 1-Bromo-3,5-dimethyladamantane | Thiourea, Propylene Glycol | Memantine (B1676192) | 82.44% | benthamdirect.com |

| Formylation | 1,3-Dimethyl-adamantane | Formamide, HNO₃ | N-formamido-3,5-dimethyl-adamantane | 98% | nih.gov |

Chemical Reactions of this compound and its Intermediates

The chemical reactivity of adamantane derivatives is centered around the adamantane cage and its functional groups.

Oxidation Pathways

The adamantane core can be oxidized under certain conditions. For instance, adamantane itself can be oxidized to form various hydroxylated products, including triols and tetraols, in the presence of transition metal compounds. nih.gov The nitroxylation of adamantane derivatives can be achieved using nitric acid in acetic anhydride, leading to the formation of nitroxyadamantanes. researchgate.net This system's high electrophilicity and reduced acidity enhance the stability of the resulting nitrates. researchgate.net In some cases, nitrolysis and oxidation of existing functional groups on the substrate can occur. researchgate.net

Reduction Pathways

A key reduction pathway in the synthesis of 3,5-dimethyl-1-adamantanamine involves the conversion of a nitro group to a primary amine. A synthetic strategy for memantine (the common name for 3,5-dimethyl-1-adamantanamine) includes the nitration of 1,3-dimethyladamantane to form 1,3-dimethyl-5-nitroadamantane, followed by the reduction of the nitro group to the amino group. colby.edu Another relevant reduction is the conversion of an azide (B81097) to an amine. The reduction of 1-azido-3,5-dimethyladamantane, a potential intermediate, would yield 3,5-dimethyl-1-adamantanamine. Thiol-containing compounds like dithiothreitol (B142953) are known to reduce azides to amines. nih.gov

Development of Improved Synthesis Routes

Early synthetic approaches to 3,5-dimethyl-1-adamantanamine typically commenced with 1,3-dimethyladamantane. A common pathway involved the bromination of the adamantane cage, followed by amination. While effective in producing the core structure, these methods resulted in a racemic product, a 50:50 mixture of the (3R,5S) and (3S,5R) enantiomers.

A significant advancement in obtaining the enantiomerically pure this compound has been the development of efficient chiral resolution methods. This classical technique involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated.

One of the most effective resolving agents for racemic 3,5-dimethyl-1-adamantanamine is tartaric acid. Specifically, the use of an enantiomerically pure form of tartaric acid allows for the selective crystallization of one of the diastereomeric salts. For instance, reacting the racemic amine with D-tartaric acid can lead to the preferential precipitation of the salt containing the (3R,5S)-enantiomer, leaving the other enantiomer in the mother liquor.

Subsequent treatment of the isolated diastereomeric salt with a base regenerates the free amine, now enriched in the desired (3R,5S) enantiomer. This process can be highly efficient, achieving high enantiomeric excess (ee).

The table below outlines a representative chiral resolution process for obtaining this compound from its racemic mixture.

Table 1: Chiral Resolution of Racemic 3,5-dimethyl-1-adamantanamine

| Step | Reagents and Conditions | Product | Yield | Enantiomeric Excess (ee) |

| 1. Diastereomeric Salt Formation | Racemic 3,5-dimethyl-1-adamantanamine, D-Tartaric Acid, Solvent (e.g., Methanol/Water) | Diastereomeric salt of this compound and D-tartaric acid | High | >90% |

| 2. Isolation | Filtration and washing of the precipitated salt | Purified diastereomeric salt | - | - |

| 3. Liberation of Free Amine | Treatment of the diastereomeric salt with a base (e.g., NaOH) | This compound | High | >98% |

Molecular Mechanisms and Biological Interactions Preclinical Focus

Receptor Binding and Modulation

The principal pharmacological activity of (3R,5S)-3,5-dimethyl-1-adamantanamine is centered on its interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical component of glutamatergic neurotransmission.

This compound, also known as memantine (B1676192), functions as an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor. nih.gov Its mechanism is voltage-dependent and relies on the receptor's state of activity. The compound preferentially blocks the NMDA receptor channel when it is open, a state induced by the binding of the neurotransmitter glutamate (B1630785). nih.gov

Structurally, the molecule possesses a bridgehead amine (-NH₂) group on its adamantane (B196018) core. nih.gov Under physiological pH, this amine group is positively charged, allowing it to bind at or near the magnesium (Mg²⁺) binding site within the ion channel of the NMDA receptor. nih.gov This binding action physically obstructs the channel, thereby preventing the excessive influx of calcium (Ca²⁺) ions that is associated with excitotoxicity.

A key feature of this antagonism is its low affinity and rapid kinetics. This means the compound does not accumulate substantially within the channel, allowing it to dissociate quickly when the glutamatergic signal returns to a normal physiological level. This characteristic distinguishes it from high-affinity NMDA receptor antagonists, which can interfere with normal synaptic function. nih.gov

The uncompetitive nature of this compound's antagonism results in a modulatory effect on glutamatergic transmission rather than a complete blockade. By preferentially blocking excessively open NMDA receptor channels, it helps to dampen pathological levels of neuronal excitation without significantly impairing normal synaptic activity. nih.gov

In experimental models, this mechanism has been shown to have downstream effects on other neurotransmitter systems. For instance, in the striatum, where NMDA receptor stimulation enhances the release of acetylcholine (B1216132) (ACh), NMDA antagonists can effectively inhibit this release. nih.gov Furthermore, some studies suggest that NMDA antagonists may also possess anticholinergic properties, contributing to the normalization of glutamatergic control over corticostriatal acetylcholine release. nih.gov

Enzymatic Inhibition and Modulation

Beyond receptor antagonism, derivatives of the adamantane scaffold have been investigated for their capacity to inhibit or modulate various enzymes, expanding the scope of their potential biological activities.

Soluble epoxide hydrolase (sEH) is an enzyme responsible for the metabolic degradation of epoxyeicosatrienoic acids (EETs) into their corresponding dihydroxyeicosatrienoic acids (DHETs). nih.govnih.gov EETs are signaling lipids with vasodilatory, anti-inflammatory, and analgesic properties. nih.gov By inhibiting sEH, the concentration of beneficial EETs can be increased, making sEH a target for various therapeutic areas. nih.govnih.gov

A series of adamantane derivatives, particularly those incorporating urea (B33335) or thiourea (B124793) moieties, have been developed as potent sEH inhibitors. nih.govnih.gov These inhibitors are designed to fit within the active site of the sEH enzyme. For example, di-adamantyl diureas with flexible linkers have demonstrated excellent inhibitory potency. nih.gov The compound 1,6-(hexamethylene)bis[(adamant-1-yl)urea] was identified as a particularly potent slow tight-binding inhibitor. nih.gov Other derivatives, such as those replacing the urea oxygen with sulfur to form thioureas, have also shown potent sEH inhibition while offering improved water solubility. nih.gov

Table 1: sEH Inhibition by Adamantane Derivatives

| Compound Name | Structure Type | Potency (IC₅₀) | Key Findings |

| 1,6-(hexamethylene)bis[(adamant-1-yl)urea] | Di-adamantyl diurea | 0.5 nM | Potent slow tight-binding inhibitor with a moderately long residence time on the enzyme. nih.gov |

| 1-(adamant-1-ylmethyl)-3-{[5-(furan-2-yl)isoxazol-3-yl]methyl}urea (AFMU) | Adamantyl-urea | Not specified | Potent inhibitory activity observed in its series. nih.gov |

| 1-(adamantan-2-yl)-3-phenethylthiourea (APU) | Adamantyl-thiourea | Not specified | Potent sEH inhibitor with better water solubility compared to some urea-based inhibitors. nih.gov |

| 1,1'-(heptane-1,7-diyl)bis(3-(adamantan-1-yl)thiourea) (HBAU) | Adamantyl-thiourea | Not specified | A potent sEH inhibitor with improved water solubility. nih.gov |

Protein phosphatases are enzymes that remove phosphate (B84403) groups from proteins, a process known as dephosphorylation, which is crucial for regulating a vast array of cellular functions. nih.govdoi.org Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase in eukaryotic cells, typically existing as a holoenzyme composed of a catalytic subunit, a scaffolding subunit (A), and one of many regulatory subunits (B). nih.govmdpi.com The regulatory subunits are key to determining the substrate specificity of the PP2A holoenzyme. nih.gov

In certain experimental contexts, the modulation of phosphatase activity is a key area of investigation. For example, the use of specific inhibitors like okadaic acid, a potent inhibitor of PP1 and PP2A, has been instrumental in studying phosphorylation-dependent pathways. nih.govnih.gov In one experimental system, inhibition of PP2A with okadaic acid was shown to suppress the transactivation of the transcription factor FOXO3a, indicating that PP2A is a native phosphatase for this protein. nih.gov While direct modulation of PP2A by this compound itself is not established, the broader interplay between signaling pathways, including those involving NMDA receptors and protein phosphatases, remains an active area of research. nih.govnih.gov

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes is a strategy used to enhance cholinergic function. mdpi.com

Research has explored the potential of adamantyl-based ester derivatives as cholinesterase inhibitors. mdpi.com In these studies, various substituents on a phenyl ring attached to the adamantane core were shown to influence inhibitory activity. For AChE, derivatives with electron-withdrawing groups (such as Cl and NO₂) at the meta-position (position 3) of the phenyl ring demonstrated stronger inhibition compared to their positional isomers. mdpi.com Specifically, a mono-substituent at position 3 showed an ascending order of AChE inhibition: Cl < NO₂ < CH₃ < OCH₃. mdpi.com For BChE inhibition, a derivative with a 3-methoxyphenyl (B12655295) ring showed the highest activity. mdpi.com Molecular docking studies suggest that these adamantyl derivatives primarily bind to the peripheral anionic sites of the cholinesterase enzymes. mdpi.com

Table 2: Cholinesterase Inhibition by Adamantyl-Based Ester Derivatives

| Compound | Target Enzyme | Potency (IC₅₀) | Key Structural Feature |

| Derivative with 2,4-dichloro substituent | Acetylcholinesterase (AChE) | 77.15 µM | Exhibited the strongest inhibition against AChE in the study. mdpi.com |

| Derivative with 3-methoxyphenyl ring | Butyrylcholinesterase (BChE) | 223.30 µM | Showed the highest inhibition effect against BChE. mdpi.com |

Interactions with Sphingosine Kinase-1

Based on available preclinical research, there is currently no direct evidence to suggest an interaction between this compound and Sphingosine Kinase-1. Extensive searches of scientific literature did not yield studies investigating the modulation of Sphingosine Kinase-1 activity or expression by this compound.

Ion Channel Activity and Antagonism

This compound, also known as Memantine, demonstrates significant activity as an ion channel antagonist, with the N-methyl-D-aspartate (NMDA) receptor being its primary and most well-characterized target. nih.govcapes.gov.br Its interactions also extend to other ligand-gated ion channels, notably nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov

The compound is a moderate affinity, uncompetitive antagonist of the NMDA receptor, exhibiting strong voltage-dependency and rapid kinetics. capes.gov.br This mechanism allows it to preferentially block excessive, pathological activation of NMDA receptors while sparing normal synaptic transmission. nih.gov Preclinical studies indicate that its therapeutic effects in neurodegenerative conditions like Alzheimer's disease are linked to its ability to mitigate glutamate-mediated excitotoxicity. nih.gov

Further investigations into its mechanism reveal that this compound acts not only by physically blocking the ion flux through the NMDA receptor channel but also by promoting and stabilizing a desensitized state of the receptor. biorxiv.org This effect is particularly pronounced on the GluN1/2A receptor subtype and is dependent on intracellular calcium levels. biorxiv.org By enhancing the Ca²⁺-dependent desensitization of GluN1/2A receptors, the compound more effectively inhibits receptors on neurons experiencing a pathological buildup of intracellular calcium. biorxiv.org

Table 1: Preclinical Data on Ion Channel Interactions of this compound

| Ion Channel Target | Type of Interaction | Key Preclinical Findings | Reference(s) |

|---|---|---|---|

| NMDA Receptor | Uncompetitive Antagonist | Moderate affinity, voltage-dependent channel block; stabilizes a Ca²⁺-dependent desensitized state, particularly of GluN1/2A subtypes. | capes.gov.brnih.govbiorxiv.org |

| α7 Nicotinic Acetylcholine Receptor (nAChR) | Antagonist | Blocks α7 nAChRs, with some studies indicating higher potency for this receptor than for NMDA receptors. | nih.govnih.govcapes.gov.br |

| α4β2 Nicotinic Acetylcholine Receptor (nAChR) | Antagonist | Identified as a potential target. | nih.govnih.gov |

| 5-HT₃ Receptor | Antagonist | Considered a plausible therapeutic target within relevant concentrations. | nih.gov |

Other Molecular Targets and Pathways

In addition to its primary effects on ion channels, preclinical research has identified other molecular targets for this compound.

One of the noted targets is the serotonin (B10506) 5-HT₃ receptor. nih.gov Similar to its action on NMDA receptors, it acts as an antagonist at this site. This interaction is considered a plausible therapeutic target at clinically relevant concentrations. nih.gov

There is also evidence suggesting that the neuroprotective properties of this compound could be mediated by its influence on neurotrophic factors. Preclinical studies have shown that the compound can markedly increase the mRNA levels of brain-derived neurotrophic factor (BDNF) in the limbic cortex. nih.gov This effect on BDNF gene expression was also reflected in changes at the protein level and was accompanied by the induction of BDNF receptor (TrkB) isoforms. nih.gov

Furthermore, some of the neuroprotective effects of this compound, particularly against NMDA-mediated excitotoxicity, appear to involve the activation of the PI3K/AKT signaling pathway. nih.gov This pathway is crucial for cell survival and proliferation. The compound's ability to engage this pathway is linked to its effects on nicotinic receptors. nih.gov While the compound itself is an antagonist at NMDA receptors, it is not universally effective as an antidepressant, a variability that may be due to the complex subunit composition of NMDA receptors. frontiersin.orgfrontiersin.org

Finally, while less defined, interactions with sigma-1 (σ₁) receptors have been considered for adamantane derivatives. nih.gov Amantadine (B194251), a related adamantane compound, has been shown to act as a σ₁ receptor agonist at therapeutic concentrations, though specific preclinical data for this compound at this target is less direct.

Table 2: Other Potential Molecular Targets and Pathways for this compound

| Target / Pathway | Effect | Key Preclinical Findings | Reference(s) |

|---|---|---|---|

| 5-HT₃ Receptors | Antagonism | Considered a plausible therapeutic target. | nih.gov |

| Brain-Derived Neurotrophic Factor (BDNF) | Upregulation | Increases BDNF mRNA and protein levels in the limbic cortex. | nih.gov |

| PI3K/AKT Pathway | Activation | Neuroprotection against NMDA excitotoxicity is dependent on this pathway. | nih.gov |

| Sigma-1 (σ₁) Receptors | Potential Interaction | Considered a potential target for adamantane derivatives. | nih.gov |

Preclinical Pharmacological Investigations

Neuropharmacological Research

The neuropharmacological profile of (3R,5S)-3,5-dimethyl-1-adamantanamine, also known as memantine (B1676192), is largely defined by its activity as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This mechanism is central to its effects in various models of neurological disorders.

Studies on Neuroprotection in Animal Models (e.g., Cerebral Ischemia)

Preclinical evidence strongly supports the neuroprotective effects of this compound in animal models of cerebral ischemia. nih.gov In a mouse model of permanent focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), administration of memantine was found to prevent brain infarction and neuronal injury. nih.gov It also demonstrated a reduction in apoptosis in cortical neurons subjected to oxygen-glucose deprivation. nih.gov Further studies in rat models of MCAO have corroborated these findings, showing that memantine can decrease the ischemic area and lead to better neurological outcomes. nih.gov

The neuroprotective mechanism in ischemic stroke is linked to the inhibition of the excitotoxic cascade that follows a stroke. nih.govfrontiersin.org Excessive glutamate (B1630785) release and subsequent overactivation of NMDA receptors lead to a massive influx of calcium into neurons, triggering cell death pathways. nih.gov By blocking the NMDA receptor, memantine mitigates this excitotoxicity. nih.gov Research has shown that memantine's neuroprotective effects in ischemic stroke are dependent on its transport across the blood-brain barrier by organic cation transporters (Oct1/Oct2). researchgate.net

In addition to direct neuronal protection, memantine has been shown to positively influence the neurovascular unit. nih.gov In the acute phase of ischemia, it reduces the number of damaged astrocytes and overactivated microglia. nih.gov It also decreases the secretion of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades the extracellular matrix and contributes to blood-brain barrier breakdown. nih.gov This action helps to preserve the integrity of collagen IV, a key component of the basal lamina. nih.gov

Table 1: Effects of this compound in Animal Models of Cerebral Ischemia

| Animal Model | Key Findings | Reference |

|---|---|---|

| Mouse (MCAO) | Reduced infarct size and neuronal injury. | nih.gov |

| Decreased apoptosis in oxygen-glucose deprivation. | nih.gov | |

| Reduced damaged astrocytes and microglia. | nih.gov | |

| Decreased MMP-9 secretion and collagen IV degradation. | nih.gov | |

| Rat (MCAO) | Decreased ischemic area. | nih.gov |

| Improved neurological scores. | nih.gov | |

| Mouse (MCAO) | Rescued mild hyperhomocysteinemia-induced exacerbation of stroke. | ahajournals.org |

| Required Oct1/Oct2 transport for neuroprotection. | researchgate.net |

Modulation of Neurotransmitter Systems in Preclinical Models

The principal mechanism by which this compound modulates neurotransmitter systems is through its interaction with the glutamatergic system. As a low-to-moderate affinity, uncompetitive antagonist of the NMDA receptor, it preferentially blocks the excessive, pathological activation of these receptors while sparing normal synaptic transmission. nih.govnih.gov This is a critical distinction from other high-affinity NMDA receptor antagonists that can block normal neurotransmission and cause significant side effects.

In preclinical models of Alzheimer's disease, where glutamatergic dysregulation is a key pathological feature, memantine has been shown to normalize the function of NMDA receptors. nih.gov This modulation is thought to restore the physiological signaling necessary for synaptic plasticity and learning. nih.gov Beyond the glutamatergic system, some studies suggest that adamantane (B196018) derivatives may have complex pharmacological profiles, potentially interacting with other neurotransmitter systems, though the primary therapeutic effects are attributed to NMDA receptor antagonism. acs.org

Effects on Synaptic Plasticity and Cognitive Markers in Animal Models

This compound has demonstrated significant effects on synaptic plasticity and cognitive markers in various animal models. In a transgenic mouse model of Alzheimer's disease, memantine was shown to prevent the inhibition of long-term potentiation (LTP), a cellular correlate of learning and memory, induced by amyloid-beta oligomers. nih.gov This suggests a direct role in preserving synaptic function in the face of pathological insults. nih.gov

Studies in rat models of stress have also highlighted memantine's ability to modify hippocampal markers of synaptic plasticity. nih.gov In these models, memantine was found to upregulate the expression of synaptophysin and brain-derived neurotrophic factor (BDNF), both of which are crucial for synaptic health and cognitive function. nih.gov Furthermore, memantine has been shown to improve spatial learning and memory in transgenic mouse models of Alzheimer's disease. acs.orgplos.org

Table 2: Effects of this compound on Synaptic Plasticity and Cognition

| Model | Effect | Biomarker/Mechanism | Reference |

|---|---|---|---|

| Alzheimer's Disease Mouse Model | Prevents LTP impairment | Aβ oligomer-induced inhibition | nih.gov |

| Improves cognitive function | Reduced Aβ plaques and tau pathology | plos.org | |

| Improves spatial learning | Hippocampus-based learning | acs.org | |

| Rat Stress Model | Modulates synaptic plasticity | Upregulation of synaptophysin and BDNF | nih.gov |

Antiviral Research on Adamantane Class Compounds

The adamantane class of compounds, including amantadine (B194251) and rimantadine (B1662185), were among the first antiviral drugs developed for the treatment of influenza A virus infections. nih.govpnas.org Their mechanism of action and the subsequent emergence of resistance have been a major focus of virological research.

Inhibition of Influenza A Virus M2 Protein Transmembrane Proton Channel

Adamantane derivatives exert their antiviral effect by targeting the M2 protein of the influenza A virus. pnas.org The M2 protein forms a proton-selective ion channel in the viral envelope that is essential for the viral life cycle. nih.govmicrobiologyresearch.org After the virus enters a host cell via endocytosis, the M2 channel allows protons to flow from the acidic endosome into the virion. nih.gov This acidification facilitates the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein M1, a crucial step for the release of the viral genome into the cytoplasm and subsequent replication. nih.gov

Amantadine and rimantadine bind to the pore of the M2 channel, physically occluding it and blocking the influx of protons. nih.gov This inhibition prevents the uncoating of the virus and effectively halts its replication. nih.gov Structural studies have identified the binding site for adamantanes within the N-terminal lumen of the M2 channel pore. nih.gov

Strategies for Targeting Drug-Resistant Viral Strains (e.g., S31N Mutant)

The clinical utility of adamantane-based antivirals has been severely compromised by the widespread emergence of drug-resistant strains of influenza A virus. nih.govnih.gov The most prevalent mutation conferring resistance is a serine-to-asparagine substitution at position 31 (S31N) of the M2 protein. plos.orgnih.gov This single amino acid change dramatically reduces the binding affinity of amantadine and rimantadine to the M2 channel. pnas.orgnih.gov The S31N mutation is now present in the vast majority of circulating influenza A viruses. nih.govplos.org

The challenge of adamantane resistance has spurred research into new strategies to target the M2 channel, particularly the S31N mutant. plos.orgnih.gov One approach involves the rational design of new adamantane derivatives with modified structures that can effectively bind to the altered pore of the S31N channel. plos.org Some of these novel compounds have shown promising inhibitory activity against the S31N mutant in vitro. pnas.orgnih.gov Another strategy is the exploration of non-adamantane scaffolds that can also block the M2 channel. plos.orgnih.gov Furthermore, the combination of M2 inhibitors with other classes of antiviral drugs, such as neuraminidase inhibitors, is being investigated as a way to enhance efficacy and reduce the likelihood of resistance. nih.gov The development of inhibitors that can target both wild-type and resistant M2 channels remains a key goal in antiviral research. biorxiv.org

Exploration of Broader Antiviral Spectrum within Adamantane Derivatives (e.g., HIV, Herpes Simplex Viruses)

The rigid, polycyclic structure of adamantane has served as a scaffold for developing agents against various viral pathogens beyond influenza. nih.gov Preclinical research has demonstrated that modifying the adamantane core can yield compounds with significant activity against complex viruses like Human Immunodeficiency Virus (HIV) and Herpes Simplex Viruses (HSV). researchgate.netnih.gov

Human Immunodeficiency Virus (HIV): Numerous adamantane-based analogues have shown significant inhibitory activity against HIV in preclinical studies. nih.gov For instance, a benzamide (B126) derivative, AH0109, was identified as a potent anti-HIV-1 agent with a 50% effective concentration (EC₅₀) of 0.7 μM in CD4+ C8166 T cells. nih.gov Mechanistic studies revealed that AH0109 acts by inhibiting two crucial steps in the viral lifecycle: HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.gov Notably, this compound was also effective against HIV-1 strains that have developed resistance to common antiretroviral drugs such as zidovudine (B1683550), lamivudine, nevirapine, and raltegravir, highlighting its potential as a novel therapeutic agent. nih.gov

Herpes Simplex Viruses (HSV): The antiviral potential of adamantane derivatives extends to herpesviruses. A compound known as ABMA [1-adamantyl (5-bromo-2-methoxybenzyl) amine] has been identified as an effective inhibitor of Herpes Simplex Virus type 2 (HSV-2), the primary cause of genital herpes. nih.gov In vitro studies showed that ABMA inhibited HSV-2 induced cytopathic effects and plaque formation with EC₅₀ values of 1.66 μM and 1.08 μM, respectively. nih.gov The compound appears to have a dual mechanism of action, impairing both the entry of the virus into host cells and the late stages of the viral lifecycle. nih.gov Furthermore, in vivo studies in a BALB/c mouse model of intravaginal HSV-2 infection demonstrated that ABMA provided significant protection, with a 50% survival rate at a 5 mg/kg dose, compared to 8.33% in the untreated control group. nih.gov

| Adamantane Derivative | Target Virus | In Vitro/In Vivo Finding | Mechanism of Action | Citation |

| AH0109 | HIV-1 | Potent anti-HIV-1 activity (EC₅₀ = 0.7 μM). Active against drug-resistant strains. | Inhibits HIV-1 reverse transcription and viral cDNA nuclear import. | nih.gov |

| ABMA | HSV-2 | Inhibited cytopathic effects (EC₅₀ = 1.66 μM) and plaque formation (EC₅₀ = 1.08 μM). Protected mice from lethal infection. | Impairs virus entry and late stages of the HSV-2 lifecycle. | nih.gov |

Anti-infective and Antimicrobial Research

The unique physicochemical properties of the adamantane moiety have been leveraged in the search for new agents against challenging bacterial and parasitic infections.

Antituberculosis Activity of Substituted Adamantanamine Derivatives

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new chemotherapeutic agents. nih.gov Adamantane derivatives have emerged as a promising class of compounds in this area. nih.gov A notable drug candidate, SQ109, is an adamantane-containing diamine that targets the essential mycobacterial membrane protein Large 3 (MmpL3), which is crucial for building the mycobacterial cell wall. nih.gov

Further research into this class has yielded highly potent molecules. A series of indole-2-carboxamides featuring an adamantane moiety were developed as MmpL3 inhibitors. nih.gov

The 4-methoxyindole (B31235) derivative 8b , with an unsubstituted adamantane group, showed excellent anti-TB activity with a Minimum Inhibitory Concentration (MIC) of 0.096 μM, making it about three times more active than the first-line drug isoniazid (B1672263) (INH). nih.gov

The most active compound in the study was 8k , the bare adamantane analogue of 4,6-difluoroindole, which displayed an exceptionally low MIC of 0.024 μM. nih.gov

These potent compounds retained their activity against drug-resistant Mtb strains. For instance, compound 8k demonstrated a two-fold increase in potency against extensively drug-resistant (XDR) Mtb strains with an MIC of 0.012 μM. nih.gov

The position of the substituent on the adamantane ring is also critical for activity, with compounds linked at the 1-adamantyl position often showing different activity profiles than those linked at the 2-adamantyl position, as seen in SQ109. nih.gov

| Compound Series | Key Compound(s) | Target | Activity (MIC against M. tb H37Rv) | Citation |

| Indole-2-carboxamides | 8b | MmpL3 | 0.096 μM | nih.gov |

| Indole-2-carboxamides | 8k | MmpL3 | 0.024 μM | nih.gov |

| Diamines | SQ109 | MmpL3 | Not specified in results | nih.gov |

| Isoniazid-based derivatives | Compound 13 | Not specified in results | Good activity on H37Rv and MDR strains | researchgate.net |

Antimalarial Activity of Adamantane Derivatives

The success of the adamantane scaffold in antiviral research prompted its exploration for antimalarial applications. Naphthoquinones were a known class of antimalarials, and researchers hypothesized that adding a bulky, lipophilic adamantane group could enhance activity. nih.gov To this end, 1-adamantyl substituted naphthoquinone analogs were synthesized and tested in preclinical models. nih.gov However, when evaluated in mice infected with Plasmodium berghei, the compounds proved to be unsuccessful due to significant toxicity, halting their further development in this specific chemical series. nih.gov

Other Therapeutic Area Explorations (Preclinical)

The versatility of the adamantane structure has led to its investigation in a wide range of non-infectious diseases.

Anti-inflammatory Effects

Several preclinical studies have highlighted the potential of adamantane derivatives as anti-inflammatory agents.

Inhibition of Edema: A series of adamantane-containing molecules were evaluated for their ability to inhibit phlogistic-induced mouse paw edema. nih.gov One deacylated compound from this series was found to be particularly active. nih.gov Other research using the carrageenan paw edema test found that certain adamantane derivatives exhibited anti-inflammatory action equal to or better than the standard drug indomethacin. researchgate.net

Modulation of Inflammatory Pathways: Adamantane-linked isothiourea derivatives were shown to suppress liver tissue inflammation in a rat model of hepatocellular carcinoma. nih.gov The mechanism may involve the inhibition of the TLR4-MyD88-NF-κB signaling pathway, a key cascade in the inflammatory response. nih.gov These compounds also reduced the hepatic expression of soluble epoxide hydrolase (sEH), an enzyme whose inhibition is associated with attenuating inflammation. nih.gov

P2X₇ Receptor Antagonism: An adamantane derivative acting as a P2X₇ receptor antagonist, N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), showed efficacy in acute in vivo models of inflammation. researchgate.net It dose-dependently reduced lipopolysaccharide-induced release of the pro-inflammatory cytokine interleukin-6 and prevented carrageenan-induced paw edema and mechanical hypersensitivity. researchgate.net

| Compound Class | Preclinical Model | Key Finding | Potential Mechanism | Citation |

| Adamantane-oxime esters, amides, etc. | Phlogistic-induced mouse paw edema | Inhibition of inflammation, with one compound being most active. | Inhibition of lipoxygenase and/or complement systems. | nih.gov |

| Adamantane-isothiourea derivatives | Rat hepatocellular carcinoma model | Suppressed liver tissue inflammation. | Inhibition of TLR4-MyD88-NF-κB signaling; reduction of sEH expression. | nih.gov |

| P2X₇ antagonist (AACBA) | LPS-induced inflammation; Carrageenan-induced paw edema | Reduced plasma IL-6; prevented paw edema and hypersensitivity. | Antagonism of the P2X₇ receptor. | researchgate.net |

Potential in Type 2 Diabetes Mellitus (within Adamantane Class)

The clinical success of adamantane-containing DPP-4 inhibitors like vildagliptin (B1682220) and saxagliptin (B632) has spurred preclinical exploration of new adamantane derivatives for type 2 diabetes and its complications. researchgate.netmdpi.comnih.gov

Hypoglycemic Activity: A new series of adamantane-isothiourea hybrid derivatives were tested for oral hypoglycemic activity in streptozotocin (B1681764) (STZ)-induced diabetic rats. nih.gov Several of the synthesized compounds produced a potent, dose-independent reduction of serum glucose levels when compared to the hypoglycemic drug gliclazide. nih.gov

Neuroprotection in Diabetes: Researchers investigated newly synthesized adamantane derivatives for their ability to mitigate diabetes-induced cognitive impairment in mice. researchgate.net The study demonstrated that these new compounds could restrict cognitive deficits, similar to DPP-4 inhibitors. The mechanism appears to involve a central blockade of pro-inflammatory cytokine synthesis and an increase in the expression of genes related to neural plasticity, suggesting a neuroprotective role by controlling inflammatory events in the diabetic brain. researchgate.net

| Compound Class | Preclinical Model | Key Finding | Citation |

| Adamantane-isothiourea hybrids | STZ-induced diabetic rats | Potent, dose-independent reduction of serum glucose levels. | nih.gov |

| Novel adamantane derivatives | Diabetic mice with cognitive impairment | Restricted diabetes-induced cognitive deficits; modulated neuroinflammatory indicators. | researchgate.net |

Structure Activity Relationships Sar and Derivative Development

Influence of Adamantane (B196018) Core on Pharmacological Properties

The highly lipophilic nature of the adamantane cage is a key factor in its ability to cross the blood-brain barrier (BBB). nih.gov This property is crucial for centrally acting drugs. The introduction of an adamantane group into a molecule can significantly enhance its lipophilicity, which is a critical parameter for passive diffusion across the BBB. nih.gov Studies on various adamantane derivatives have shown that this moiety can act as a "lipophilic bullet," effectively carrying the pharmacophore across the BBB. nih.gov For instance, conjugating the adamantane moiety to the drug zidovudine (B1683550) (AZT) via an ester linkage resulted in prodrugs with significantly enhanced brain tissue concentrations compared to the parent drug. nih.gov The addition of the adamantane core directly influences a compound's ability to penetrate the central nervous system. nih.gov

The relationship between lipophilicity and BBB permeation is not always linear, but the bulky and hydrophobic nature of the adamantane structure generally favors brain penetration. This is a critical consideration in the design of drugs targeting the central nervous system.

The adamantane core also plays a significant role in the metabolic stability and pharmacokinetic profile of (3R,5S)-3,5-dimethyl-1-adamantanamine. Generally, the adamantane structure can shield adjacent functional groups from metabolic enzymes, thereby enhancing the drug's stability and duration of action. nih.gov However, the adamantane cage itself can be a site of metabolism.

This compound is a derivative of memantine (B1676192) (1-amino-3,5-dimethyladamantane). nih.govwikipedia.org The metabolism of memantine is minimal, with a significant portion of the drug excreted unchanged in the urine. wikipedia.orgdrugbank.com This suggests that the dimethylated adamantane core of the compound is relatively resistant to extensive metabolic breakdown by cytochrome P450 enzymes. wikipedia.org While the addition of methyl groups can sometimes alter metabolic pathways, in the case of memantine, it does not lead to extensive metabolism. nih.govnih.gov This inherent stability contributes to a long elimination half-life of 60-80 hours, a key pharmacokinetic parameter. wikipedia.org

Pharmacokinetic Properties of Memantine

| Parameter | Value | Source |

| Oral Bioavailability | 100% | wikipedia.org |

| Time to Peak Levels | 3-7 hours | drugbank.com |

| Protein Binding | 45% | wikipedia.org |

| Metabolism | Minimal | wikipedia.org |

| Elimination Half-life | 60-80 hours | wikipedia.org |

| Excretion | 57-82% unchanged in urine | wikipedia.org |

Rational Design and Synthesis of Derivatives

The rational design of derivatives of this compound aims to further optimize its pharmacological properties, such as metabolic stability and target affinity.

The introduction of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to enhance metabolic stability. This is due to the high strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage. nih.gov The synthesis of halogenated derivatives of adamantane is a well-established field. capes.gov.br

A fluorinated derivative of memantine, 1-amino-3-[18F]fluoromethyl-5-methyl-adamantane, has been synthesized. capes.gov.br This demonstrates the feasibility of introducing halogens into the dimethyl-adamantanamine scaffold. Such modifications are intended to block potential sites of metabolism without significantly altering the molecule's shape and its ability to bind to its target. The replacement of a hydrogen atom with a fluorine atom can lead to more metabolically stable compounds. nih.gov

Conjugating the adamantane core with heterocyclic moieties is another avenue for derivative development. These conjugates can modulate the compound's affinity for its biological targets. For example, adamantane-monoterpenoid conjugates linked via heterocyclic linkers have been synthesized and shown to enhance cytotoxic effects in cancer cells. mdpi.com

Furthermore, memantine has been conjugated with the KLVFF peptide, a fragment known to interfere with amyloid-β aggregation. unict.it These conjugates were investigated for their potential to affect Aβ42 aggregation, indicating that conjugation can be used to direct the adamantane-containing molecule to specific biological targets or pathways. unict.it While not directly measuring target affinity in all cases, these studies highlight the principle of using conjugates to modulate the biological activity of adamantane derivatives. nih.gov

The synthesis of urea-based derivatives is a prominent strategy in modifying adamantane-containing compounds. A one-step synthesis of 1-(isocyanatomethyl)-3,5-dimethyladamantane has been developed, which serves as a key intermediate for creating a series of 1,3-disubstituted ureas. nih.gov These urea (B33335) derivatives are being explored as inhibitors of human soluble epoxide hydrolase. nih.govmdpi.com

The urea functional group is capable of forming multiple hydrogen bonds, which are crucial for drug-target interactions. The adamantyl fragment, being highly lipophilic, contributes to hydrophobic interactions with the target site. youtube.com Molecular dynamics simulations have shown that urea can weaken hydrophobic interactions by directly binding to hydrophobic groups. nih.govresearchgate.net This interplay between the hydrogen-bonding capacity of the urea moiety and the hydrophobic nature of the adamantane core is a key principle in the rational design of these derivatives, allowing for fine-tuning of their interactions with the hydrophobic pockets of protein targets. youtube.comacs.org

Synthesis of Urea Derivatives from 1-(isocyanatomethyl)-3,5-dimethyladamantane

| Reactant | Product | Yield | Source |

| 1-(isocyanatomethyl)-3,5-dimethyladamantane and aliphatic diamines | Symmetrical 1,3-disubstituted ureas | 63-99% | nih.gov |

Aminoalcohol Derivatives and Their Biological Activity

The development of aminoalcohol derivatives, where the primary amine of an adamantane structure is modified or extended to include a hydroxyl group, represents a strategy to alter the compound's pharmacological profile. Studies on related aminoadamantanes have shown that such modifications directly impact binding affinity at the NMDA receptor.

Research involving a series of adamantyl-substituted aminoalcohols demonstrated their potential as NMDA receptor antagonists. nih.gov The binding affinity of these compounds was assessed by their ability to displace potent NMDA receptor channel blockers, providing insight into their interaction with the receptor's ion channel. A comparative study found that N,N-diethyl-2-aminoadamantane was a potent binder to the MK-801 binding site within the NMDA receptor channel in human frontal cortex membranes. nih.gov This finding highlights that N-alkylation of the amino group can be a key determinant of activity. While specific data for aminoalcohol derivatives of the (3R,5S)-3,5-dimethyl isomer is limited in the reviewed literature, the data from analogous compounds underscores the viability of this derivatization approach.

Table 1: Binding Affinities of Selected Aminoadamantane Derivatives at the NMDA Receptor Data derived from studies on related adamantane structures.

| Compound | Binding Affinity (Ki) at MK-801 Site (μM) | Reference |

|---|---|---|

| N,N-diethyl-2-aminoadamantane | 0.19 ± 0.06 | nih.gov |

| Memantine | 0.54 ± 0.23 | nih.gov |

| Amantadine (B194251) | 10.5 ± 6.1 | nih.gov |

| N-methyl-D-aspartate (NMDA) | 1.04 ± 0.26 (IC50) | nih.gov |

Computational Chemistry and Molecular Docking Studies in Derivative Design

Computational chemistry, particularly molecular docking, is an indispensable tool for designing and understanding the activity of this compound derivatives. nih.gov These in silico methods predict how a ligand will bind to the three-dimensional structure of its target protein, such as the NMDA receptor, which is crucial for guiding synthetic efforts. nih.govresearchgate.net

Molecular docking studies have been employed to elucidate the binding modes of memantine and its analogues within the NMDA receptor's ion channel. mdpi.com These simulations help to explain structure-activity relationships by identifying key interactions. For instance, docking studies on hybrid molecules linking memantine to other pharmacophores have shown that the adamantane cage typically binds within the catalytic or peripheral anionic sites of target enzymes. researchgate.netmdpi.com The primary amine of memantine is essential, as it becomes protonated at physiological pH and interacts with the magnesium (Mg²⁺) binding site within the NMDA channel. nih.gov

The design process often involves:

Protein Preparation: Obtaining the 3D crystal structure of the target receptor (e.g., a specific subtype of the NMDA receptor). nih.gov

Ligand Preparation: Building the 3D structure of the derivative compound. nih.gov

Docking Simulation: Using software to place the ligand into the receptor's binding site in various orientations and conformations to find the most energetically favorable pose. nih.govresearchgate.net

Analysis: Evaluating the predicted binding affinity (scoring function) and visualizing the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the receptor. nih.gov

These computational approaches allow researchers to rationally design novel derivatives with potentially higher affinity or selectivity for a specific receptor subtype, thereby optimizing the pharmacological profile before undertaking complex chemical synthesis. nih.gov

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds. nih.govnih.gov The three-dimensional arrangement of atoms can dramatically affect a molecule's ability to bind to its target receptor, as biological macromolecules like proteins are themselves chiral. nih.gov For a given chiral drug, one enantiomer or diastereomer is often significantly more potent or has a different pharmacological profile than its stereoisomers. nih.govnih.gov

The compound this compound is a specific stereoisomer of 1-amino-3,5-dimethyladamantane. The designation (3R,5S) precisely defines the spatial orientation of the two methyl groups on the adamantane cage. This specific configuration is critical for its characteristic interaction with the NMDA receptor channel. nih.govnih.gov The precise fit of this isomer is thought to be responsible for its unique pharmacological properties, including its voltage-dependency and rapid on/off-rate kinetics. nih.gov

While the importance of stereochemistry is a fundamental principle in medicinal chemistry, specific studies quantitatively comparing the biological activity (e.g., IC₅₀ values at the NMDA receptor) of the (3R,5S) isomer against its enantiomer, (3S,5R)-3,5-dimethyl-1-adamantanamine, or other diastereomers were not available in the reviewed scientific literature. The clinical success and extensive study of memantine have centered on the racemic mixture, which contains both the (3R,5S) and (3S,5R) enantiomers.

Advanced Research Methodologies and Analytical Techniques

In Vitro Pharmacological Assays

In vitro assays are fundamental to understanding the pharmacological profile of a compound at the molecular and cellular level, providing insights into its mechanism of action without the complexities of a whole organism.

(3R,5S)-3,5-dimethyl-1-adamantanamine, as a constituent of memantine (B1676192), is primarily recognized for its activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. portico.orgnih.govdrugbank.com Receptor binding assays are crucial for quantifying the affinity of a compound for its target. These assays often utilize radiolabeled ligands to compete with the test compound for binding to the receptor.

Studies on memantine have established its low to moderate affinity for the NMDA receptor channel, specifically binding to the MK-801 site. portico.orgnih.gov Research has shown that memantine exhibits different binding affinities in various brain regions, suggesting the existence of NMDA receptor subtypes. researchgate.net For instance, saturation experiments have revealed different binding affinities in the cortex and cerebellum. researchgate.net While much of the literature refers to memantine as the racemic mixture, these binding assays are foundational to understanding the interaction of its constituent enantiomers, including the (3R,5S) form, with the NMDA receptor. The therapeutic relevance of memantine is attributed to its rapid, voltage-dependent unblocking kinetics, which allows it to preferentially block excessive extrasynaptic NMDA receptor activity while sparing normal synaptic function. portico.org

Cell-based functional assays provide a more dynamic understanding of a compound's effect on cellular processes. The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model in neurodegenerative disease research because it can be differentiated into a neuronal phenotype. researchgate.net

Several studies have utilized SH-SY5Y cells to investigate the neuroprotective effects of memantine. For example, research has shown that memantine can protect these cells from toxicity induced by amyloid-beta (Aβ), a peptide implicated in Alzheimer's disease. These studies demonstrate that memantine enhances neuronal cell survival and can inhibit processes like autophagy and apoptosis. nih.govnih.gov Furthermore, experiments have indicated that memantine can suppress the expression of the NMDAR1 protein subunit in SH-SY5Y cells under conditions of oxidative stress. researchgate.net While these studies have been conducted with memantine (the racemate), they provide a strong basis for understanding the potential cellular effects of the (3R,5S) enantiomer.

While the primary mechanism of memantine is receptor antagonism, its broader effects may involve modulation of enzymatic pathways. For instance, memantine does not significantly inhibit acetylcholinesterase, an enzyme targeted by other Alzheimer's disease medications. drugs.com However, some research suggests that memantine may influence protein phosphatase-2A signaling, an enzyme involved in the phosphorylation of tau protein, which is associated with neurofibrillary tangles in Alzheimer's disease. portico.org Enzymatic activity assays are critical in determining such off-target or secondary effects.

Preclinical Animal Models for Efficacy Evaluation

Preclinical animal models are indispensable for evaluating the in vivo efficacy and potential therapeutic applications of a compound before it can be considered for human trials. Various animal models have been employed to study the effects of memantine.

In vivo studies have demonstrated the neuroprotective effects of memantine in models of ischemia and excitotoxicity. nih.govnih.gov For example, in a rat model of transient forebrain ischemia, memantine administration was shown to protect hippocampal neurons from damage. nih.gov Additionally, memantine has been shown to improve learning and memory in various animal models. portico.org In the 5XFAD mouse model of Alzheimer's disease, administration of memantine improved working memory. nih.gov These preclinical findings, while largely based on the racemic mixture, are crucial for establishing the therapeutic potential that would be inherent to its active stereoisomers.

Advanced Spectroscopic and Structural Elucidation Techniques

Spectroscopic and spectrometric techniques are vital for the definitive identification and structural characterization of a chemical compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Studies on memantine hydrochloride have reported characteristic IR absorption bands. For instance, the N-H stretching of the primary amine group is expected in the region of 3500-3350 cm⁻¹. physchemres.org Other characteristic peaks for memantine include those corresponding to C-H stretching. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. Numerous studies have developed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of memantine in biological samples like human plasma. researchgate.netnih.govnih.gov These methods are highly sensitive and specific. The mass spectra of memantine show a parent ion peak corresponding to its molecular weight. nih.govresearchgate.net High-resolution mass spectrometry can provide the exact mass of the compound.

Table 1: Spectroscopic and Chromatographic Data for Memantine

| Analytical Technique | Parameter | Observed Value/Range |

|---|---|---|

| Infrared (IR) Spectroscopy | N-H Stretching (asymmetric) | 3500-3350 cm⁻¹ physchemres.org |

| C-H Stretching | 2975-2836 cm⁻¹ researchgate.net | |

| Mass Spectrometry (MS) | Precursor Ion [M+H]⁺ | m/z 180.1747 |

| Liquid Chromatography | Retention Time | Varies with method (e.g., 13.36 min) |

This table presents data for memantine hydrochloride, the racemic mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. It provides unambiguous confirmation of the compound's complex three-dimensional adamantane (B196018) cage structure and the specific placement and stereochemistry of the methyl and amine functional groups. Both ¹H and ¹³C NMR are employed to provide a complete structural profile.

In ¹H NMR spectroscopy, the protons on the adamantane skeleton and the methyl groups produce characteristic signals. researchgate.net The chemical shifts and coupling patterns of these protons are unique to the molecule's rigid, polycyclic structure. For instance, studies of memantine in solution show distinct resonances for the different types of protons within the molecule. researchgate.netresearchgate.net

The following table summarizes typical NMR spectral data for the core structure of memantine, which is chemically identical to this compound.

| ¹H NMR Data (Typical Shifts for Memantine) |

| Proton Type |

| Methyl Protons (-CH₃) |

| Adamantane Bridgehead Protons (-CH-) |

| Adamantane Methylene (B1212753) Protons (-CH₂-) |

| Amino Protons (-NH₂) |

| ¹³C NMR Data (Typical Shifts for Memantine) |

| Carbon Type |

| Methyl Carbons (-CH₃) |

| Adamantane Bridgehead Carbons (-CH-) |

| Adamantane Methylene Carbons (-CH₂-) |

| Quaternary Adamantane Carbons (-C-) |

| Carbon bonded to Nitrogen (C-NH₂) |

Note: Specific chemical shifts can vary depending on the solvent, concentration, and instrument used. The data represents a generalized view based on available information for memantine and related adamantane structures. researchgate.netnih.govdrugbank.comspectrabase.com

X-ray Crystallography for Solid-State Properties and Hydrogen Bonding

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in the solid state. For this compound, this analysis, typically performed on a salt form like the hydrochloride, reveals critical information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions. nih.goviucr.org

The crystal structure of memantine hydrochloride confirms the rigid chair conformation of the adamantane cage. acs.org A key feature revealed by crystallography is the network of hydrogen bonds. In the solid state, the protonated amino group (-NH₃⁺) acts as a hydrogen bond donor, forming interactions with counter-ions (like chloride) and, if present, water molecules of crystallization. nih.goviucr.org These hydrogen bonds are crucial in stabilizing the crystal lattice. rsc.org The analysis of these non-covalent interactions is fundamental to understanding the compound's physicochemical properties, such as solubility and melting point, which are important for its formulation. iucr.orgrsc.org

While the free base form of memantine has not been reported in crystallographic literature, various salt and derivative structures have been solved, providing insight into the adamantane cage's behavior. nih.goviucr.org For instance, the crystal structure of a memantine-carboxyborane derivative shows how the amino group forms a weak N-H···O hydrogen bond, linking molecules into chains within the crystal. nih.goviucr.org

| Crystallographic Data for a Memantine Derivative (Memantine-Carboxyborane) | | :--- | :--- | | Parameter | Value | | Crystal System | Monoclinic | | Space Group | P2₁/n | | N-H···O Bond Length | 3.011 (3) Å | | O-H···O Bond Length | 2.662 (3) Å | This data is from a derivative structure and illustrates the types of hydrogen bonding interactions the memantine moiety can form. nih.goviucr.org

Targeted Metabololipidomic Analysis in Preclinical Studies

Metabolomics, and its sub-discipline metabolipidomics, involves the comprehensive analysis of small molecule metabolites in biological systems. In preclinical studies, targeted metabololipidomic analysis can be used to understand the biochemical pathways affected by this compound. This technique utilizes advanced analytical platforms like mass spectrometry (MS) coupled with liquid chromatography (LC) to precisely identify and quantify a predefined set of metabolites. nih.govnih.gov

Although this compound itself undergoes limited metabolism, its primary action on the glutamatergic system can induce downstream changes in various metabolic pathways. nih.govfda.gov Preclinical studies using brain tissue from disease models can reveal how the compound modulates pathways related to neuroinflammation, oxidative stress, and energy metabolism. For example, since dysfunction of the NMDA receptor is linked to altered polyamine metabolism in conditions like Alzheimer's disease, targeted analysis could investigate whether the compound normalizes levels of metabolites such as spermidine (B129725) and spermine. nih.gov

The compound itself is largely excreted unchanged in urine, with minor conversion to polar metabolites like the N-glucuronide conjugate and 6-hydroxy memantine, which have minimal NMDA receptor activity. nih.govfda.gov Targeted analysis in preclinical models helps to confirm this metabolic profile and ensures that the observed pharmacological activity is primarily due to the parent compound.

High-Throughput Screening (HTS) in Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify "hits" that interact with a specific biological target. pharmtech.comscdiscoveries.comnih.gov For a compound like this compound, HTS is relevant in two main contexts: its initial discovery and the search for new applications.

HTS assays are crucial for identifying modulators of the NMDA receptor. nih.gov These assays are often cell-based and use fluorescence or luminescence readouts to measure receptor activity, such as changes in intracellular calcium levels following agonist stimulation. nih.govmdpi.com A screening campaign designed to find non-competitive antagonists would have been a potential pathway for the discovery of adamantane-based compounds with the pharmacological profile of this compound. nih.govneuroservice.com The process involves miniaturizing the assay into a multi-well plate format (e.g., 384-well plates) and using automated robotics to test thousands of compounds per day. scdiscoveries.commdpi.com

Broader Academic and Industrial Research Applications

Role as a Key Pharmaceutical Intermediate

(3R,5S)-3,5-dimethyl-1-adamantanamine is a crucial intermediate in the synthesis of Memantine (B1676192) Hydrochloride. Memantine is a well-established drug, and its synthesis has been a subject of extensive research to develop efficient and economically viable processes.

Several synthetic routes to Memantine Hydrochloride start with 1,3-dimethyladamantane (B135411), which is then functionalized to introduce the amine group at the 1-position. One common strategy involves the bromination of 1,3-dimethyladamantane to yield 1-bromo-3,5-dimethyladamantane (B142378). nih.gov This intermediate is then converted to the final product through various amination methods. For instance, a reaction with formamide (B127407) followed by hydrolysis is a frequently employed method. nih.gov Another approach involves a direct amination of 1-bromo-3,5-dimethyladamantane using urea (B33335). tandfonline.com

More direct, one-pot synthesis methods have also been developed, starting from 1,3-dimethyladamantane and using reagents like nitric acid and acetone (B3395972) cyanohydrin, followed by hydrolysis to yield the final amine. digitellinc.com An alternative one-pot process involves the reaction of 1,3-dimethyl-adamantane with formamide and nitric acid, followed by hydrolysis with hydrochloric acid to produce memantine hydrochloride with a high yield. pensoft.net These improved synthetic processes highlight the compound's central role as the target molecule in complex organic syntheses, aiming for large-scale and cost-effective production. nih.govpensoft.net

Table 1: Selected Synthesis Pathways to Memantine HCl

| Starting Material | Key Reagents | Key Intermediate | Reference |

|---|---|---|---|

| 1,3-dimethyladamantane | Bromine, Acetonitrile (B52724), Sulfuric Acid | 1-bromo-3,5-dimethyl-adamantane | nih.gov |

| 1,3-dimethyladamantane | Fuming nitric acid, Acetone cyanohydrin, Urea | 1-formamido-3,5-dimethyladamantane | digitellinc.com |

| 1,3-dimethyladamantane | Nitric acid, Formamide, Hydrochloric acid | N-formamido-3,5-dimethyl-adamantane | pensoft.net |

Use as a Certified Reference Material (CRM) and in Quality Control

The hydrochloride salt of 3,5-dimethyl-1-adamantanamine, Memantine Hydrochloride, is widely used as a Pharmaceutical Secondary Standard and a Certified Reference Material (CRM). sigmaaldrich.com These standards are essential for quality control in the pharmaceutical industry.

CRMs are highly characterized materials used to ensure the accuracy and reliability of analytical measurements. In pharmaceutical manufacturing, they are used for a variety of applications, including:

Pharma Release Testing: To confirm the identity, purity, and strength of the final drug product before it is released to the market.

Method Development: For the development and validation of new analytical methods for quantifying the active pharmaceutical ingredient (API) in formulations.

Calibration: To calibrate analytical instruments such as gas chromatography (GC) and spectrophotometry systems.

The availability of Memantine Hydrochloride as a CRM, produced and certified under stringent standards like ISO 17034 and ISO/IEC 17025, underscores the importance of having a reliable benchmark for this compound in analytical and quality assurance laboratories.

Applications in Materials Science Research

The rigid, thermally stable, and bulky nature of the adamantane (B196018) cage, the core structure of this compound, makes it a valuable building block in materials science. While research may not always specify the (3R,5S) isomer, the properties endowed by the 3,5-dimethyladamantane skeleton are actively explored.

Polymer Chemistry: Adamantane-containing polymers exhibit enhanced physical properties. acs.org The incorporation of the adamantane unit into polymer backbones or as a pendent group can significantly increase the glass transition temperature (Tg), thermal stability, and stiffness of the material. acs.org For example, colorless polyimides derived from adamantane-containing diamines show high thermal stability and optical transparency, making them suitable for optoelectronic applications. rsc.org Star-shaped polymers with an adamantane core have been developed as platforms for drug delivery, forming stable polymeric micelles. mdpi.com

Porous Frameworks: The three-dimensional structure of adamantane derivatives allows for their use as "knots" in the construction of microporous organic polymers (MOPs). nih.gov These materials possess high surface areas and thermal stability, making them effective for the adsorption of small gases like carbon dioxide and toxic organic vapors. nih.gov

Supramolecular Chemistry: The adamantane moiety is a key guest molecule in host-guest chemistry, particularly with cyclodextrins and cucurbit[n]urils. nih.govpensoft.net This strong, non-covalent interaction is exploited to create self-assembling systems. tandfonline.com These assemblies have applications in creating injectable, shear-thinning hydrogels for biomedical uses and in the development of drug delivery systems. pensoft.netrsc.org

Contribution to Fundamental Medicinal Chemistry Principles

The adamantane scaffold, exemplified by this compound, has made significant contributions to the understanding of fundamental principles in medicinal chemistry. acs.orgnih.gov Its unique properties are leveraged to modulate the biological activity and pharmacokinetic profiles of drugs. acs.orgmdpi.com

Lipophilicity and Pharmacokinetics: The adamantane group is often described as a "lipophilic bullet". mdpi.com Its high lipophilicity can enhance a drug's ability to cross biological membranes, including the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system. mdpi.comnih.gov This property modifies the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, often improving its bioavailability. acs.org

Rigid Scaffold: Unlike flexible alkyl chains, the adamantane cage is a rigid, three-dimensional scaffold. nih.gov This rigidity allows for the precise spatial positioning of pharmacophoric groups, which can lead to higher potency and selectivity for a specific biological target. nih.gov

Metabolic Stability: The adamantane structure is chemically robust and resistant to metabolic degradation, which can increase the half-life of a drug in the body. acs.org

The successful use of adamantane derivatives in a range of pharmaceuticals has solidified its status as a privileged structure in drug design, demonstrating how a non-classical, bulky hydrocarbon can be used to optimize drug properties. mdpi.comnih.gov

Future Research Directions and Unexplored Potential

Novel Derivatization Strategies and Scaffold Modifications

The adamantane (B196018) scaffold is prized for its structural rigidity and three-dimensionality, which allows for the precise positioning of functional groups to interact with biological targets. researchgate.netcolab.ws Future efforts will likely focus on creating novel derivatives of (3R,5S)-3,5-dimethyl-1-adamantanamine to enhance efficacy, selectivity, and pharmacokinetic properties.

Key strategies for derivatization include:

Functionalization of the Amino Group: The primary amine is a key site for modification. Acylation, alkylation, and arylation can introduce a wide variety of substituents to probe interactions with target proteins.

Scaffold Hopping and Bioisosteric Replacement: While retaining the core adamantane structure, modifications can be made by replacing parts of the molecule with other groups that have similar physical or chemical properties (bioisosteres). This can improve potency and reduce off-target effects. nih.gov

Introduction of New Functional Groups: Attaching different chemical moieties, such as halogens, hydroxyl groups, or carboxylic acids, to the adamantane cage can alter the compound's electronic properties and create new interaction points with biological targets. nih.gov

Synthesis of Poly-functional Derivatives: The adamantane structure has four bridgehead positions that allow for the creation of derivatives with multiple substituents. colab.ws This opens the door to developing complex molecules with tailored properties.

A general synthetic approach for creating new amine derivatives involves reacting 2-adamantanone (B1666556) with a Grignard reagent to form an alcohol, which is then converted to an azide (B81097) intermediate and subsequently reduced to yield a primary amine. nih.gov This amine can then be further modified. nih.gov The inherent stability and lipophilicity of the adamantane core often lead to increased metabolic stability and improved permeability across biological membranes like the blood-brain barrier. researchgate.net

Exploration of New Therapeutic Targets and Polypharmacology

While adamantane derivatives like memantine (B1676192) are known for their activity as NMDA receptor antagonists, the adamantane scaffold has the potential to interact with a much broader range of biological targets. researchgate.netnih.gov Future research should systematically screen this compound and its novel derivatives against various targets implicated in a range of diseases.

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a growing trend in drug discovery. nih.gov This approach is particularly relevant for complex, multifactorial diseases. Adamantane derivatives are well-suited for this strategy.

| Target Class | Specific Target(s) | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Ion Channels | AMPA Receptors, KATP Channels | CNS Disorders | nih.gov |

| Enzymes | DNA Gyrase, Topoisomerase IV | Infectious Diseases (Antibacterial) | nih.gov |

| Receptors | Sigma-2 (σ2) Receptors, GABAergic System | CNS Disorders, Oncology | nih.govnih.gov |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Metabolic Syndrome, Inflammation | nih.gov |

| Platelet Receptors | Glycoprotein VI (GPVI) | Cardiovascular Diseases (Antiplatelet) | researchgate.net |

Advanced Computational Modeling and Artificial Intelligence in Drug Design